

# RP101442: An Active Metabolite of Ozanimod - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2][3][4] Its therapeutic effects are mediated through the modulation of S1P receptors 1 and 5 (S1P1 and S1P5), which play a crucial role in lymphocyte trafficking.[3][5] Upon oral administration, Ozanimod undergoes extensive metabolism, leading to the formation of several circulating metabolites, some of which are pharmacologically active.[6][7] This technical guide provides an in-depth focus on RP101442, a notable active metabolite of Ozanimod. While considered a minor metabolite in terms of systemic exposure, its activity at the S1P1 receptor contributes to the overall pharmacological profile of Ozanimod.[8][9]

# **Metabolic Pathway and Formation of RP101442**

Ozanimod is metabolized through multiple enzymatic pathways, including oxidation, dealkylation, and N-acetylation.[6][7] The formation of **RP101442** is a secondary metabolic step, originating from the primary metabolite RP101075. The metabolic cascade leading to **RP101442** is as follows:

 Formation of RP101075: Ozanimod is first metabolized via dealkylation, a reaction predominantly mediated by the cytochrome P450 enzyme CYP3A4, to form the intermediate metabolite RP101075.[6][7]



 N-acetylation to RP101442: RP101075 subsequently undergoes N-acetylation, catalyzed by N-acetyltransferase 2 (NAT-2), to yield RP101442.[6][7]

This metabolic pathway highlights the role of both Phase I (CYP3A4) and Phase II (NAT-2) enzymes in the biotransformation of Ozanimod and the generation of its active metabolites.



Click to download full resolution via product page

Metabolic conversion of Ozanimod to RP101442.

# **Pharmacological Activity and Quantitative Data**

**RP101442** is a potent and selective agonist of the S1P1 receptor. Its activity at S1P1 contributes to the overall mechanism of action of Ozanimod, which involves the internalization of S1P1 receptors on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes that can infiltrate the central nervous system in multiple sclerosis.[3][10]



The following table summarizes the available quantitative data for **RP101442** and, for comparison, its parent drug Ozanimod and other key metabolites.

| Compound | Target | Parameter | Value    | Reference(s) |
|----------|--------|-----------|----------|--------------|
| RP101442 | S1P1   | EC50      | 2.6 nM   | [11][12]     |
| S1P5     | EC50   | 171 nM    | [11][12] |              |
| Ozanimod | S1P1   | EC50      | 0.44 nM  | [12]         |
| S1P5     | EC50   | 11.1 nM   | [12]     |              |
| RP101075 | S1P1   | EC50      | 0.27 nM  | [12]         |
| S1P5     | EC50   | 5.9 nM    | [12]     |              |
| RP101988 | S1P1   | EC50      | 0.19 nM  | [12]         |
| S1P5     | EC50   | 32.8 nM   | [12]     |              |

#### Pharmacokinetic Profile:

While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for **RP101442** have been estimated in clinical studies, the detailed data are not publicly available. It is characterized as a minor active metabolite, and along with other minor active metabolites (RP101988 and RP112289), it contributes to approximately 6% of the total circulating active drug exposure following multiple doses of Ozanimod.[9] In contrast, the major active metabolites, CC112273 and CC1084037, account for approximately 73% and 15% of the total active drug exposure, respectively.

# **Experimental Protocols**

Detailed experimental protocols for the specific synthesis and biological evaluation of **RP101442** are not extensively published. However, based on the available literature and standard methodologies, the following sections outline the likely approaches.

# Synthesis and Characterization of RP101442

### Foundational & Exploratory





The synthesis of **RP101442** for use as a reference standard in analytical and biological assays would likely involve the following general steps:

- Synthesis of the precursor RP101075: This would be the initial step, likely involving multistep organic synthesis to construct the core structure of the molecule.
- N-acetylation of RP101075: The final step would involve the selective N-acetylation of the primary amine group on RP101075. This could be achieved using a suitable acetylating agent, such as acetic anhydride or acetyl chloride, under controlled reaction conditions to avoid side reactions.
- Purification and Characterization: The synthesized RP101442 would be purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the final compound would be confirmed using a suite of analytical methods, including:
  - Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): To confirm the chemical structure and connectivity of atoms.
  - Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
  - High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.



# Synthesis Starting Materials Synthesis of RP101075 N-acetylation Purification Chromatography Characterization Mass Spectrometry HPLC

#### General Workflow for RP101442 Synthesis and Characterization

Click to download full resolution via product page

Workflow for RP101442 synthesis.

# In Vitro S1P1 Receptor Agonism Assay

The potency of **RP101442** at the S1P1 receptor would be determined using an in vitro functional assay. A common method is a receptor internalization assay or a G-protein activation assay, such as a GTPyS binding assay.



Example Protocol: S1P1 Receptor Internalization Assay

This type of assay measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface, a key step in its mechanism of action.

- Cell Culture: A stable cell line engineered to express human S1P1, often tagged with a fluorescent protein (e.g., GFP), is used. Cells are cultured in appropriate media and conditions.
- Compound Preparation: A stock solution of RP101442 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations for testing.
- Assay Procedure:
  - Cells are seeded into multi-well plates and allowed to adhere.
  - The cells are then treated with the various concentrations of RP101442. A known S1P1
    agonist is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
  - The plates are incubated for a specific period (e.g., 1-3 hours) at 37°C to allow for receptor internalization.
- Detection and Analysis:
  - The internalization of the fluorescently tagged S1P1 receptor is quantified using highcontent imaging or flow cytometry. The signal from the cell surface decreases as the receptors are internalized into intracellular vesicles.
  - The data are analyzed to generate a concentration-response curve, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.



Seed cells in plates

Treat with RP101442 concentrations

Incubate (37°C)

High-content imaging

Data analysis (EC50)

S1P1 Receptor Internalization Assay Workflow

Click to download full resolution via product page

S1P1 receptor assay workflow.

# **Bioanalytical Method for Quantification in Plasma**

The quantification of **RP101442** and other Ozanimod metabolites in biological matrices like plasma is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.



#### General LC-MS/MS Protocol:

#### Sample Preparation:

- Plasma samples are thawed, and an internal standard (a stable isotope-labeled version of the analyte) is added.
- The analytes (Ozanimod and its metabolites) are extracted from the plasma matrix. This can be done using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

#### Chromatographic Separation:

- The extracted sample is injected into an HPLC or UHPLC system.
- The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

#### Mass Spectrometric Detection:

- The separated analytes are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.

#### Quantification:

- The peak areas of the analytes are measured and compared to the peak areas of the internal standard.
- A calibration curve, prepared by spiking known concentrations of the analytes into a blank matrix, is used to determine the concentration of the analytes in the unknown samples.

# Conclusion



RP101442 is an active metabolite of Ozanimod that, despite its minor contribution to the overall systemic exposure of active moieties, exhibits potent agonist activity at the S1P1 receptor. Its formation via N-acetylation of the precursor RP101075 demonstrates the complex metabolic fate of Ozanimod. Understanding the pharmacology and pharmacokinetics of all active metabolites, including RP101442, is essential for a comprehensive characterization of the clinical profile of Ozanimod. Further research to fully elucidate the specific contribution of RP101442 to the therapeutic efficacy and safety of Ozanimod would be of value to the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. d-nb.info [d-nb.info]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. moca.net.ua [moca.net.ua]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 11. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]



- 12. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RP101442: An Active Metabolite of Ozanimod A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321053#rp101442-as-an-active-metabolite-of-ozanimod]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com